
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CTQ, is a synthetic compound that belongs to the class of tetrahydroquinolines. It has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Advantages and Limitations for Lab Experiments
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that its purity can be easily controlled. This compound is also stable under normal laboratory conditions, which makes it easier to handle. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential direction is to investigate its potential use as an anti-cancer agent. Another direction is to investigate its potential use as an anti-inflammatory and analgesic agent. Additionally, further research can be done to improve the solubility of this compound in water, which can expand its potential applications. Finally, the mechanism of action of this compound can be further investigated to better understand its effects on cells and organisms.
In conclusion, this compound is a synthetic compound that has potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-chloro-2-methylaniline with benzoyl chloride in the presence of an acid catalyst to form 3-chloro-2-methylbenzamide. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product, this compound.
Scientific Research Applications
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
N-(3-acetamidophenyl)-1-benzoyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17(29)26-21-10-5-11-22(16-21)27-24(30)20-12-13-23-19(15-20)9-6-14-28(23)25(31)18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDKJRYYTYUGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



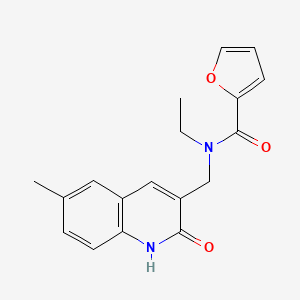


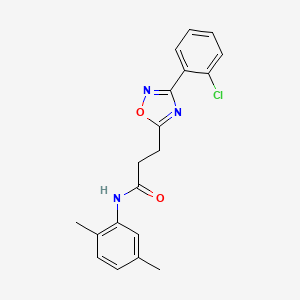

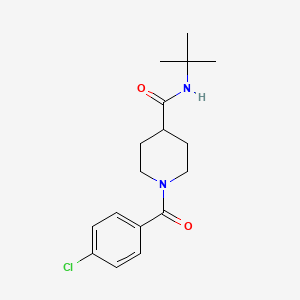
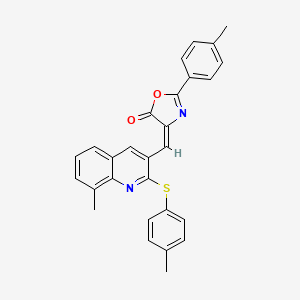

![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)

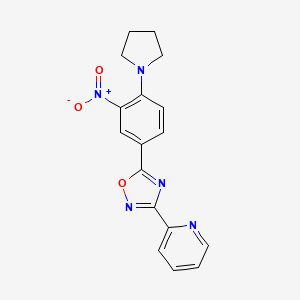
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)